molecular formula C13H16N2O2 B14912790 Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate

Cat. No.: B14912790
M. Wt: 232.28 g/mol
InChI Key: FXFUGWXRKZVFGC-UHFFFAOYSA-N
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Description

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate is an organic compound with the molecular formula C13H16N2O2. This compound is a derivative of benzoic acid and contains a cyanomethyl group, an ethyl group, and an amino group attached to the benzoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate typically involves the reaction of 4-aminobenzoic acid with methyl cyanoacetate and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. It may also interact with enzymes or receptors in biological systems, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((cyanomethyl)(ethyl)amino)methyl)benzoate is unique due to the presence of both cyanomethyl and ethylamino groups, which confer distinct chemical reactivity and potential biological activities compared to its simpler analogs .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl 4-[[cyanomethyl(ethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16N2O2/c1-3-15(9-8-14)10-11-4-6-12(7-5-11)13(16)17-2/h4-7H,3,9-10H2,1-2H3

InChI Key

FXFUGWXRKZVFGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#N)CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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